Ethyl 5-bromo-4-fluoro-2-methylbenzoate
Description
Ethyl 5-bromo-4-fluoro-2-methylbenzoate (CAS: 1564543-52-7) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrFO₂ and a molar mass of 281.15 g/mol . Its structure features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position of the benzoate ring, with an ethyl ester functional group. The fluorine and bromine substituents enhance its electronic diversity, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 5-bromo-4-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDZZBGNONNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-fluoro-2-methylbenzoate typically involves the esterification of 5-bromo-4-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps, such as distillation or recrystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-fluoro-2-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted benzoates.
Reduction: The major product is 5-bromo-4-fluoro-2-methylbenzyl alcohol.
Hydrolysis: The major product is 5-bromo-4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-4-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Diversity : The target compound’s fluorine at the 4-position distinguishes it from analogs like Ethyl 5-bromo-2-methylbenzoate, enhancing electronegativity and metabolic stability .
Ester Group Impact : Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces molecular weight and lipophilicity, affecting solubility and bioavailability .
Electronic Effects : Compounds with electron-donating groups (e.g., methoxy in Ethyl 5-bromo-2,4-dimethoxybenzoate) exhibit contrasting reactivity in electrophilic aromatic substitution compared to electron-withdrawing halogens .
Biological Activity
Ethyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₈BrFO₂
Molecular Weight: 235.06 g/mol
Key Features:
- Contains bromine and fluorine substituents, which enhance its reactivity.
- The ester functional group can undergo hydrolysis, releasing the active carboxylic acid form.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The presence of bromine and fluorine atoms significantly influences the compound's binding affinity and reactivity towards molecular targets. In biochemical assays, it may act as a substrate or inhibitor for various enzymes, affecting their activity through competitive or non-competitive inhibition mechanisms.
Biological Activity
This compound has been studied for its potential applications in several areas:
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Enzyme Interactions:
- It serves as a probe in enzyme-substrate interaction studies, providing insights into metabolic pathways.
- Specific assays have demonstrated its ability to inhibit certain enzymatic activities, which may be leveraged in drug design.
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Pharmaceutical Applications:
- The compound is being explored as a building block in the synthesis of novel pharmaceutical agents, particularly those targeting metabolic disorders and cancers .
- Research indicates that halogenated compounds often exhibit enhanced pharmacological properties compared to their non-halogenated counterparts, making this compound a candidate for further drug development .
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Agrochemical Potential:
- Its application as an intermediate in the production of agrochemicals has been noted, particularly in the synthesis of herbicides and pesticides.
Case Studies
Several studies have investigated the biological effects of this compound:
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In Vitro Studies:
A study demonstrated that this compound inhibits specific enzyme activities related to metabolic pathways critical for cancer cell proliferation. The IC50 values indicated significant potency against certain targets, suggesting potential therapeutic applications . -
In Vivo Studies:
Animal models have shown that derivatives of this compound can reduce tumor growth rates when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis can elucidate the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₈BrF O₂ | Contains bromine and fluorine; effective enzyme inhibitor |
| Ethyl 5-chloro-4-fluoro-2-methylbenzoate | C₉H₈ClF O₂ | Chlorine instead of bromine; different reactivity profile |
| Methyl 5-bromo-2-fluoro-4-methylbenzoate | C₉H₉BrF O₂ | Methyl group instead of ethyl; used in similar applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
